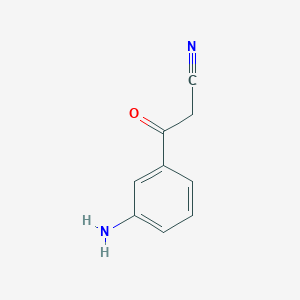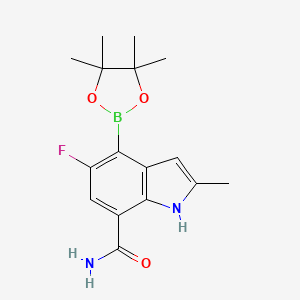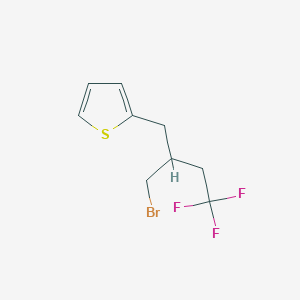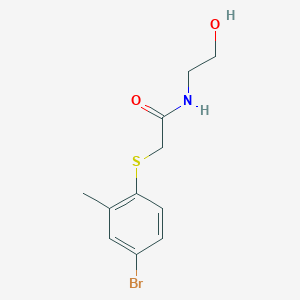![molecular formula C8H11BrO2 B14884739 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H11BrO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the efficient formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, using a suitable photoinitiator .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene offer bulk manufacturing and sourcing services for 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one, ensuring the availability of this compound for various applications .
化学反応の分析
Types of Reactions
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure and introduce new functionalities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new bicyclic compounds with altered properties .
科学的研究の応用
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and developing new bioactive molecules.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.2.1]heptane: Another member of the bicyclic family, known for its stability and unique properties.
Bicyclo[2.1.1]hexane: A closely related compound with similar structural features and applications.
Uniqueness
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C8H11BrO2 |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
2-bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,5-11-7)6(10)2-9/h2-5H2,1H3 |
InChIキー |
GWCAINZBHTUEGC-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(CO2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)


![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)


![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)



